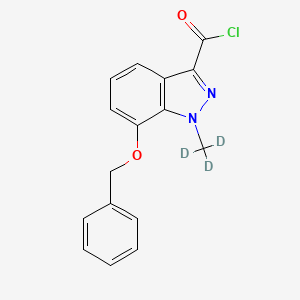
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to non-deuterated analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 typically involves multiple steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium content in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Oxides and Alcohols: Formed from oxidation and reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules and lead to various biological effects. The presence of deuterium can also influence the metabolic stability and distribution of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride: The non-deuterated analog of the compound.
7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic Acid: A related compound with a carboxylic acid group instead of a carbonyl chloride group.
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Bromide: A similar compound with a bromide group instead of a chloride group.
Uniqueness
The uniqueness of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 lies in its deuterium content, which provides increased stability and altered metabolic pathways. This makes it a valuable tool in research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C16H13ClN2O2 |
|---|---|
Poids moléculaire |
303.76 g/mol |
Nom IUPAC |
7-phenylmethoxy-1-(trideuteriomethyl)indazole-3-carbonyl chloride |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-15-12(14(18-19)16(17)20)8-5-9-13(15)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3/i1D3 |
Clé InChI |
XARHGOPFVUXZKY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)Cl |
SMILES canonique |
CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















